molecular formula C12H9FO2S B1398669 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid CAS No. 1349847-02-4

3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid

Cat. No. B1398669
CAS RN: 1349847-02-4
M. Wt: 236.26 g/mol
InChI Key: ARRRTAPJLSNRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(5-methylthiophen-2-yl)benzoic acid (3F4MTPB) is a novel compound with a number of potential applications in scientific research. It is a small organic molecule composed of two aromatic rings and a five-carbon chain. The compound is of interest due to its unique properties, including its strong fluorescence, low toxicity, and high solubility in aqueous solutions. This makes it a useful tool for a variety of applications in both in vivo and in vitro studies.

Scientific Research Applications

1. Environmental Microbiology and Biodegradation

  • Anaerobic Degradation of Aromatic Compounds: Fluorinated compounds like 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid have been used to trace the metabolic pathways of aromatic compounds in methanogenic consortia. This research provides insights into the anaerobic degradation of pollutants like m-cresol in environments such as sewage sludge (Londry & Fedorak, 1993).

2. Medicinal Chemistry

  • Synthesis of Radio-labeled Compounds for PET Imaging: Fluorinated benzoic acids are used in synthesizing radio-labeled compounds for Positron Emission Tomography (PET) imaging, as demonstrated in the synthesis of a fluorine-18-labeled bexarotene analogue, which could have implications in cancer diagnosis and therapy (Wang et al., 2014).

3. Materials Science

  • Development of Novel Fluorescence Probes: Fluorinated benzoic acid derivatives are crucial in developing novel fluorescence probes for detecting reactive oxygen species, which are significant in various biological and chemical applications (Setsukinai et al., 2003).

4. Liquid Crystal Research

  • Properties of Liquid Crystals: The liquid crystal properties of compounds derived from this compound have been investigated, providing insights into their potential use in display technologies and other applications (Butcher et al., 1991).

5. Organic Chemistry and Drug Design

  • Understanding Drug Metabolism: Studies on substituted benzoic acids, including fluorinated variants, contribute to understanding the metabolic fate of drugs, influencing drug design and discovery (Ghauri et al., 1992).

Mechanism of Action

Target of Action

The primary targets of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid Similar compounds have been found to interact with various receptors .

Mode of Action

The specific mode of action of This compound It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biochemical pathways affected by This compound Benzoic acid derivatives are known to participate in various biochemical reactions .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit inhibitory effects on certain biological processes .

properties

IUPAC Name

3-fluoro-4-(5-methylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c1-7-2-5-11(16-7)9-4-3-8(12(14)15)6-10(9)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRRTAPJLSNRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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